2,5-Dimethylpiperidine-1-sulfonyl chloride

Lipophilicity Physicochemical property LogP

2,5-Dimethylpiperidine-1-sulfonyl chloride (CAS 1465917-77-4, MF: C₇H₁₄ClNO₂S, MW: 211.71) is a saturated heterocyclic sulfonyl chloride featuring a 2,5-dimethyl substitution pattern on the piperidine ring. The compound bears two asymmetric centers at the C2 and C5 positions, generating stereochemical complexity that distinguishes it from unsubstituted or symmetrically substituted analogs.

Molecular Formula C7H14ClNO2S
Molecular Weight 211.71 g/mol
Cat. No. B13241591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylpiperidine-1-sulfonyl chloride
Molecular FormulaC7H14ClNO2S
Molecular Weight211.71 g/mol
Structural Identifiers
SMILESCC1CCC(N(C1)S(=O)(=O)Cl)C
InChIInChI=1S/C7H14ClNO2S/c1-6-3-4-7(2)9(5-6)12(8,10)11/h6-7H,3-5H2,1-2H3
InChIKeySYJDOIGIKCDIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylpiperidine-1-sulfonyl chloride (CAS 1465917-77-4): A Conformationally Restricted Sulfonyl Chloride Building Block for Medicinal Chemistry and Organic Synthesis


2,5-Dimethylpiperidine-1-sulfonyl chloride (CAS 1465917-77-4, MF: C₇H₁₄ClNO₂S, MW: 211.71) is a saturated heterocyclic sulfonyl chloride featuring a 2,5-dimethyl substitution pattern on the piperidine ring . The compound bears two asymmetric centers at the C2 and C5 positions, generating stereochemical complexity that distinguishes it from unsubstituted or symmetrically substituted analogs . With a calculated LogP of 1.43–1.59 and a topological polar surface area (TPSA) of 37.38 Ų, it occupies a distinct lipophilicity–polarity space relative to other dimethylpiperidine sulfonyl chloride isomers . The sulfonyl chloride functionality serves as a versatile electrophilic handle for nucleophilic substitution reactions with amines, alcohols, and other nucleophiles, making it a key building block for sulfonamide and sulfonate ester synthesis .

Why 2,5-Dimethylpiperidine-1-sulfonyl chloride Cannot Be Simply Replaced by Other Piperidine Sulfonyl Chlorides


Piperidine sulfonyl chlorides are not interchangeable reagents; the position and number of methyl substituents on the piperidine ring directly modulate lipophilicity, conformational preference, and steric environment around the sulfonyl chloride electrophile . The 2,5-dimethyl substitution pattern introduces two asymmetric centers and a specific spatial arrangement of the methyl groups—one proximal to the sulfonyl chloride (position 2) and one distal (position 5)—creating a steric and stereoelectronic profile distinct from the 3,5-dimethyl, 4,4-dimethyl, or 2,6-dimethyl isomers [1]. Computational studies demonstrate that 2-substituted N-acylpiperidines exhibit a strong preference for axial orientation of the 2-substituent due to pseudoallylic strain (ΔG up to −3.2 kcal/mol), an effect absent in 3,5- or 4,4-substituted analogs [1]. Consequently, the sulfonyl chloride reactivity, hydrolysis rate, and the conformational properties of derived sulfonamides will differ systematically across isomers in ways that cannot be predicted by molecular formula alone .

Quantitative Differentiation Evidence for 2,5-Dimethylpiperidine-1-sulfonyl chloride vs. Closest Analogs


Lipophilicity (LogP) of 2,5-Dimethylpiperidine-1-sulfonyl chloride Is Intermediate Between Unsubstituted and 3,5-Dimethyl Isomers

The calculated LogP of 2,5-dimethylpiperidine-1-sulfonyl chloride (1.43–1.59) is substantially higher than that of the unsubstituted parent piperidine-1-sulfonyl chloride (0.79–0.96), but notably lower than the 3,5-dimethyl isomer (2.0–2.5) [1]. This intermediate lipophilicity is attributable to the 2-methyl group being positioned adjacent to the electron-withdrawing sulfonyl chloride, which partially offsets the lipophilicity gain from the additional carbon atoms compared to the 3,5-isomer where both methyl groups are remote from the sulfonyl .

Lipophilicity Physicochemical property LogP

Stereochemical Complexity: Two Asymmetric Centers in 2,5-Dimethylpiperidine-1-sulfonyl chloride Versus Zero or One in Key Analogs

2,5-Dimethylpiperidine-1-sulfonyl chloride contains two asymmetric carbon atoms (C2 and C5), as confirmed by the Fluorochem product specification listing 'Asymmetric Atoms: 2' . In contrast, unsubstituted piperidine-1-sulfonyl chloride, 4,4-dimethylpiperidine-1-sulfonyl chloride, and 3,5-dimethylpiperidine-1-sulfonyl chloride (meso form) each contain zero stereogenic centers in their achiral forms, while 2,6-dimethylpiperidine-1-sulfonyl chloride contains two asymmetric centers but with a symmetric C2v arrangement . The 2,5-substitution pattern is unique among common isomers in combining two stereocenters with an asymmetric arrangement, yielding distinct diastereomeric products upon reaction with chiral nucleophiles .

Stereochemistry Chirality Asymmetric synthesis

Conformational Restriction: 2-Substituent Axial Preference Driven by Pseudoallylic Strain in N-Sulfonyl-2,5-dimethylpiperidines

Computational studies at the M06-2X level of theory have established that N-acylpiperidines (and by extension N-sulfonylpiperidines) with a 2-substituent exhibit a strong thermodynamic preference for the axial orientation of the 2-substituent, with ΔG up to −3.2 kcal/mol relative to the equatorial conformer [1]. This pseudoallylic strain effect arises from the partial double-bond character of the N–S bond in sulfonamides, which increases sp² hybridization at nitrogen and forces the 2-methyl group into an axial position [1]. For 2,5-dimethylpiperidine-1-sulfonyl chloride, both the 2-methyl and 5-methyl groups influence the overall conformational ensemble in a manner not possible for the 3,5-dimethyl or 4,4-dimethyl isomers, where the 2-position is unsubstituted or equivalently substituted [1].

Conformational analysis Pseudoallylic strain Drug design

Derived Sulfonamide Biological Activity: cis-2,6-Dimethylpiperidine Sulfonamides Demonstrate Nanomolar AChE Inhibition, Supporting the Pharmacological Relevance of Dimethylpiperidine Sulfonyl Scaffolds

While no published biological data exist for sulfonamides derived specifically from 2,5-dimethylpiperidine-1-sulfonyl chloride, the closely related cis-2,6-dimethylpiperidine sulfonamide series has been extensively characterized as acetylcholinesterase (AChE) inhibitors, with IC₅₀ values ranging from 40 nM to 365 nM depending on the aryl sulfonyl substituent and enzyme source [1][2]. This demonstrates that the dimethylpiperidine sulfonamide pharmacophore is productive for target engagement. The 2,5-dimethyl scaffold differs from the 2,6-dimethyl scaffold in the relative positioning of the methyl groups, which would alter the orientation of the sulfonamide moiety within an enzyme active site, potentially yielding distinct potency and selectivity profiles [1].

Acetylcholinesterase inhibition Sulfonamide Alzheimer's disease

Predicted Physicochemical Properties Differentiate 2,5-Dimethylpiperidine-1-sulfonyl chloride from 4,4-Dimethyl Isomer in Boiling Point and Melting Point

Predicted physicochemical properties reveal measurable differences between the 2,5-dimethyl and 4,4-dimethyl isomers of piperidine-1-sulfonyl chloride [1]. The 4,4-dimethyl isomer has a predicted melting point of 85.42 °C and boiling point of 287.62 °C, indicating it is a solid at room temperature [1]. In contrast, the 2,5-dimethyl isomer has a predicted boiling point of 286.0 ± 7.0 °C with no reported melting point, suggesting it remains a liquid or low-melting solid under ambient conditions . These differences in physical state have practical implications for handling, storage, and reaction setup .

Physicochemical property Boiling point Melting point

Building Block Availability: 2,5-Dimethylpiperidine-1-sulfonyl chloride Is Offered by Multiple Reputable Suppliers at Research Scale with Consistent Specifications

2,5-Dimethylpiperidine-1-sulfonyl chloride is commercially available from multiple established chemical suppliers including Fluorochem (UK), ChemScene (US/global), Leyan (China), and ChemSrc (China), with consistent purity specifications of ≥95% . The compound is stocked at research quantities (50 mg to 10 g), with shipping at room temperature and recommended storage at 2–8 °C in sealed, dry conditions . In contrast, some comparator isomers (e.g., 3,5-dimethyl and 4,4-dimethyl) require custom synthesis or have longer lead times, giving the 2,5-dimethyl isomer a procurement advantage for time-sensitive projects .

Chemical sourcing Building block Procurement

Recommended Application Scenarios for 2,5-Dimethylpiperidine-1-sulfonyl chloride Based on Comparative Evidence


Stereochemically Defined Sulfonamide Library Synthesis for CNS Drug Discovery

The two asymmetric centers of 2,5-dimethylpiperidine-1-sulfonyl chloride (Asymmetric Atoms: 2) make it particularly well-suited for synthesizing stereochemically diverse sulfonamide libraries targeting central nervous system (CNS) enzymes such as acetylcholinesterase [1]. The nanomolar AChE inhibitory activity demonstrated by cis-2,6-dimethylpiperidine sulfonamides (IC₅₀ = 40–365 nM) validates the class-level pharmacological potential of dimethylpiperidine sulfonamides [1]. The intermediate LogP of the 2,5-dimethyl scaffold (LogP 1.43–1.59) is within the favorable range for CNS drug candidates, positioned between the potentially too-polar unsubstituted parent (LogP 0.79) and the more lipophilic 3,5-dimethyl isomer (LogP 2.0–2.5) .

Conformationally Biased Scaffold for Structure-Based Drug Design and SAR Studies

The pseudoallylic strain effect driving axial preference of the 2-methyl substituent (ΔG up to −3.2 kcal/mol in N-acylpiperidine models) [2] makes 2,5-dimethylpiperidine-1-sulfonyl chloride a strategic building block for conformationally biased compound libraries. In structure-based drug design, the defined conformational preference reduces rotatable bond degrees of freedom and can pre-organize the ligand into a bioactive conformation, potentially improving binding enthalpy and selectivity [2]. The conformationally restricted nature of this scaffold aligns with the 'escape from flatland' paradigm in medicinal chemistry, which favors increased three-dimensionality (Fsp³ = 1.0 for this compound) for improved clinical success rates .

Fragment-Based or DNA-Encoded Library (DEL) Synthesis Requiring Differentiated Linker Chemistry

The sulfonyl chloride group of 2,5-dimethylpiperidine-1-sulfonyl chloride provides a reactive handle for efficient coupling to amine-containing fragments, oligonucleotide conjugates, or solid supports . Compared to the unsubstituted piperidine-1-sulfonyl chloride, the 2,5-dimethyl substitution offers differentiated LogP (1.43–1.59 vs. 0.79) and TPSA properties while maintaining the same rotatable bond count (1) and hydrogen bond acceptor count (2), enabling systematic exploration of substitution effects on library member properties without altering the core coupling chemistry [1].

Agrochemical Intermediate Synthesis Benefiting from Differential Hydrolysis Stability

The steric environment around the sulfonyl chloride group in 2,5-dimethylpiperidine-1-sulfonyl chloride, influenced by the proximal 2-methyl group, may provide differentiated hydrolysis kinetics compared to unsubstituted or 3,5-dimethyl analogs, as noted in supplier documentation emphasizing moisture exclusion and anhydrous handling [1]. This property profile is relevant for agrochemical intermediate applications where controlled reactivity under biphasic aqueous-organic conditions is required for scalable sulfonamide formation . The broader availability of the 2,5-dimethyl isomer from multiple suppliers (Fluorochem, ChemScene, Leyan) supports procurement at scales suitable for process chemistry development [1].

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